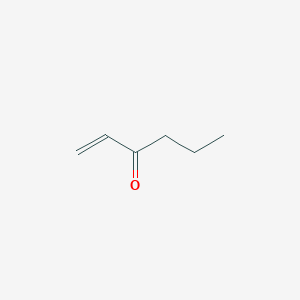

1-Hexen-3-one

Description

Contextualization within Enone Chemistry and Unsaturated Ketones

Enones, including 1-Hexen-3-one, are significant in organic chemistry due to the conjugated system formed by the carbonyl group and the carbon-carbon double bond. This conjugation influences their reactivity, particularly their susceptibility to nucleophilic attack at the β-carbon, a characteristic reaction known as the Michael addition or conjugate addition cymitquimica.comljmu.ac.ukmdpi.com. The presence of the double bond also allows for other reactions typical of alkenes, while the ketone functionality undergoes reactions characteristic of carbonyl compounds, such as nucleophilic additions to the carbonyl carbon cymitquimica.comsolubilityofthings.com.

Research into unsaturated ketones like this compound often explores their synthesis and reaction mechanisms. Various organic synthesis methods, including condensation reactions and Grignard reactions, can be employed for their preparation ontosight.ai. The reactivity of this compound is influenced by its carbonyl group, enabling participation in reactions such as nucleophilic additions cymitquimica.com. Studies have also investigated the behavior of substituted hexen-3-ones under basic conditions, observing transformations and the formation of various products, including hydroperoxy enones researchgate.net.

The study of Michael addition reactions involving α,β-unsaturated carbonyl compounds like this compound is an active area of research. These reactions involve the addition of a nucleophile to the electron-poor double bond conjugated to the carbonyl group mdpi.com. Factors such as the electron-withdrawing nature of the carbonyl group and substitution patterns on the alkene influence the reactivity in Michael additions ljmu.ac.uk. Computational studies have been employed to predict the reactivity of such compounds in Michael addition reactions rsc.org.

Interdisciplinary Significance in Contemporary Chemical Research

This compound serves as a valuable intermediate in the synthesis of various organic compounds cymitquimica.commyskinrecipes.com. Its reactive sites allow for modifications to produce compounds with specific properties ontosight.ai. This makes it relevant in several interdisciplinary fields.

In the realm of materials science, the reactivity of this compound can be exploited in the development of new materials, such as polymers and coatings, where its structure can facilitate cross-linking or the introduction of specific characteristics ontosight.aiontosight.ai.

Furthermore, this compound has been noted for its potential use in the agrochemical and dyestuff fields, leveraging its role as an organic intermediate fishersci.ca. Its chemical properties make it suitable for incorporation into more complex molecules relevant to these industries myskinrecipes.com.

Research also touches upon the occurrence of this compound in natural sources, such as Carica papaya cymitquimica.comnih.gov. While this touches upon biological contexts, the research focus remains on the chemical compound itself and its properties or presence, rather than biological effects or applications in medicine.

The study of deuterated analogs, such as this compound-d3, highlights its use in research as labeled compounds, which can be valuable as tracers in various chemical and potentially biochemical investigations, although the direct use in patients is excluded from the scope medchemexpress.com.

The physical and chemical properties of this compound, such as its boiling point, density, and refractive index, are also characterized in research, providing fundamental data for its handling and application in various chemical processes thegoodscentscompany.com.

Data regarding the computed and experimental properties of this compound, including its molecular weight and various retention indices, are available and contribute to its characterization within chemical databases nih.govnih.govchemeo.comnist.govnist.gov.

| Property | Value(s) | Source(s) |

| Molecular Formula | C₆H₁₀O | cymitquimica.comfishersci.canih.govnist.govscbt.combiosynth.com |

| Molecular Weight | 98.14 g/mol , 98.145 g/mol , 98.1430, 98.15 g/mol | cymitquimica.comfishersci.canih.govnih.govchemeo.comnist.govscbt.combiosynth.com |

| CAS Number | 1629-60-3 | cymitquimica.comfishersci.canih.govnist.govnist.govscbt.combiosynth.comsigmaaldrich.com |

| PubChem CID | 15395 | fishersci.canih.govnih.gov |

| Appearance | Colorless clear liquid (estimated) | thegoodscentscompany.com |

| Boiling Point | 25-26 °C @ 11 mm Hg, 128 °C @ 760 mm Hg (estimated) | thegoodscentscompany.com |

| Density | 0.84900 to 0.85500 g/mL @ 25.00 °C (estimated), 0.858 g/mL at 25°C | thegoodscentscompany.com |

| Refractive Index | 1.42000 to 1.42600 @ 20.00 °C (estimated), 1.44 | thegoodscentscompany.com |

| Solubility in Water | Slightly soluble, 7689 mg/L @ 25 °C (estimated), Limited solubility | cymitquimica.comfishersci.cathegoodscentscompany.com |

| Solubility in Organic Solvents | Soluble in alcohol, Highly soluble in organic solvents like ethanol, ether, and chloroform | cymitquimica.comthegoodscentscompany.comontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hex-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHNLKXLWOXOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075102 | |

| Record name | 1-Hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629-60-3 | |

| Record name | 1-Hexen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1629-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001629603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH9D98Z86N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Hexen 3 One and Its Derivatives

Catalytic Oxidation Pathways for 1-Hexen-3-one Formation

Catalytic oxidation offers efficient routes to synthesize this compound, often utilizing molecular oxygen as the oxidant.

Supported Ruthenium Catalysis

Supported ruthenium catalysts have been explored for the solvent-free oxidation of 1-hexene (B165129), a process that can yield this compound among other products. Studies have shown that the choice of support and preparation method significantly influences catalytic performance. For instance, 1% Ru/TiO₂ catalysts prepared via sol-immobilization have demonstrated favorable activity in the oxidation of 1-hexene under environmentally friendly conditions. researchgate.netscielo.org.za The enhanced activity is attributed to better dispersion of ruthenium and smaller nanoparticle size on the TiO₂ support. researchgate.net

The oxidation of 1-hexene using supported ruthenium catalysts typically involves the use of a radical initiator, such as tert-butyl hydroperoxide (TBHP). scielo.org.za The reaction proceeds through radical chemistry, as evidenced by the inhibitory effect of radical scavengers like BHT. scielo.org.za

Research findings on the oxidation of 1-hexene using supported ruthenium catalysts highlight the formation of several products, including this compound. researchgate.netresearchgate.net The selectivity towards this compound can vary depending on the catalyst and reaction conditions.

Here is a table summarizing representative data on the selectivity towards this compound using different supported ruthenium catalysts:

| Catalyst | Support | Preparation Method | Conversion (%) | Selectivity to this compound (%) |

| 1% Ru/TiO₂ | TiO₂ | Sol-immobilization | 2.7 | 19.3 |

| 1% Ru/TiO₂ | TiO₂ | Wet-impregnation | Comparable | Comparable |

| 1% Ru/TiO₂ | TiO₂ | Deposition-ppt | Comparable | Comparable |

| Support only | TiO₂ | - | 0.8 | 5 |

Iridium Nitro Complex Catalysis

Iridium nitro complexes have also been investigated as catalysts for the oxidation of 1-hexene with molecular oxygen, leading to the formation of this compound and other oxygenated products. researchgate.net Complexes such as Ir(CH₃CN)₄NO₂₂ (where A = PF₆ or BF₄) have shown activity in oxidizing 1-hexene to products including 1,2-epoxyhexane, this compound, 2-hexenal, 1-hexen-3-ol, and 2-hexen-1-ol. researchgate.net

Studies on iridium-catalyzed oxidation reactions contribute to the understanding of mechanisms for synthesizing oxygen-containing organic compounds. researchgate.net

Targeted Synthesis via Condensation and Grignard Reactions

Condensation and Grignard reactions represent fundamental synthetic approaches that can be applied to the targeted synthesis of this compound and its derivatives.

Condensation reactions, particularly those involving the formation of carbon-carbon bonds, can be utilized to construct the hexenone (B8787527) backbone. For example, the synthesis of certain substituted this compound derivatives, such as 5-methyl-1-phenyl-1-hexen-3-one and this compound, 2,5-dimethyl-5-phenyl-, can involve condensation reactions starting from appropriate precursors like acetophenone (B1666503) and alkyl halides. ontosight.aiontosight.ai Another instance involves the synthesis of 4-hexen-3-one (B1236432) through the condensation of acetaldehyde (B116499) and methyl ethyl ketone in the presence of a base, followed by dehydration.

Grignard reactions, which involve the reaction of organomagnesium halides with carbonyl compounds, are powerful tools for carbon-carbon bond formation. These reactions can be employed in the synthesis of alcohols that can subsequently be oxidized to ketones, including this compound derivatives. The synthesis of certain substituted this compound analogs has been reported to involve Grignard reactions. ontosight.aiontosight.ailehigh.edu While direct Grignard synthesis of this compound from commercially available precursors might be challenging due to the reactivity of the α,β-unsaturated system, Grignard reagents can be used to synthesize precursors like allylmagnesium bromide, which can then be reacted with other intermediates to build the desired structure. orgsyn.org

Specialized Routes to Substituted this compound Analogs

Beyond general methods, specialized synthetic routes are employed to access substituted this compound analogs with specific structural features.

Phosphoniosilylation for Furan (B31954) Derivatives from 4-Hexen-3-one

Phosphoniosilylation has been shown to be a method for preparing 2,3,5-trisubstituted furans from 4-hexen-3-one and various aldehydes. researchgate.net This transformation involves the reaction of 4-hexen-3-one with an aldehyde in the presence of a phosphoniosilylation reagent, leading to the formation of furan derivatives. researchgate.net This illustrates how 4-hexen-3-one, an isomer of this compound, can serve as a versatile starting material for the synthesis of heterocyclic compounds.

Precursor Chemistry (e.g., Sabina Ketone Synthesis)

The synthesis of certain natural products and their analogs can involve this compound or related compounds as key intermediates or precursors. Sabina ketone, a monoterpene, is one such example. While this compound is not a direct precursor to Sabina ketone, related unsaturated alcohols like 1-hexen-5-yn-3-ol (B3379419) are precursors to Sabina ketone through processes like cycloisomerization. researchgate.net

The synthesis of Sabina ketone itself often involves cyclization reactions of suitable precursors. For instance, enantioselective synthesis of Sabina ketone has been achieved via the cyclization of 1-diazo-5-methylene-6-methylheptan-2-one catalyzed by chiral dirhodium(II) compounds. researchgate.net This highlights the intricate precursor chemistry involved in accessing cyclic ketones like Sabina ketone, which are structurally related to hexenones.

2. Stereoselective and Regioselective Synthesis Strategies

The synthesis of α,β-unsaturated ketones, including this compound, often requires precise control over both stereochemistry (the spatial arrangement of atoms) and regiochemistry (the connectivity of atoms) to ensure the formation of the desired isomer. Various advanced synthetic methodologies have been developed to achieve high levels of stereoselectivity and regioselectivity in the construction of the α,β-unsaturated ketone moiety.

One approach involves the regioselective synthesis of α,β-unsaturated ketones through sequential one-pot alkyne dimerization/hydration reactions catalyzed by systems like the Hoveyda–Grubbs catalyst. This method has been shown to convert terminal arylacetylenes to the corresponding α,β-unsaturated ketones in high yields with high regioselectivity. rsc.org

Another strategy for the stereoselective synthesis of α,β-unsaturated ketones is the condensation of alkenyl trichloroacetates with aldehydes using mild bases such as dibutyltin (B87310) dimethoxide. This method has been reported to yield various α,β-unsaturated ketones stereoselectively in high yields. organic-chemistry.org Additionally, gallium(III) chloride has been identified as a catalyst for a simple and highly stereoselective method for synthesizing E-configured α,β-unsaturated ketones, offering advantages such as high conversions, short reaction times, and enhanced E-selectivity under mild conditions. researchgate.netresearchgate.net

Regioselective aldol (B89426) condensation protocols have also been developed as convenient alternatives for the synthesis of α,β-unsaturated ketones. One such method involves the Knoevenagel condensation of a β-ketoacid with an aldehyde in aqueous medium, followed by in situ decarboxylation and subsequent acidification and heating to yield the α,β-unsaturated ketone regioselectively. nih.gov

The stereoselective synthesis of (E)-β-trialkylstannyl-α,β-unsaturated ketones, which can serve as intermediates for complex molecule synthesis, has been achieved through a two-step sequence involving highly regio- and stereoselective Pd(0)-catalyzed hydrostannation of secondary propargylic alcohols followed by mild oxidation. nih.gov

Cerium(III) chloride mediated addition of Grignard reagents to β-enamino ketones has been described as a highly stereoselective synthesis of α,β-unsaturated ketones, predominantly resulting in a trans relationship between the introduced framework and the carbonyl group. rsc.org

In the context of reductions, regioselective reduction of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols can be achieved using systems like NaBH₄/Ba(OAc)₂ in acetonitrile. researchgate.net

Stereoselective approaches to constructing conjugated systems like 1,3-dienes, which share structural features with the alkene portion of this compound, include transition-metal-catalyzed cross-coupling reactions, olefination methods, olefin metathesis, and rearrangements of enynes, alkynes, or allenes. mdpi.com For example, palladium-catalyzed three-component coupling of aryl iodides, allenes, and diazo compounds has been shown to furnish 1,3-dienes stereoselectively. mdpi.com

The Claisen rearrangement of allyl vinyl ethers is another stereoselective method for producing unsaturated ketones, often favoring the E-configured product regarding the newly formed double bond. scielo.org.bo

While not specific to this compound, studies on the stereoselective synthesis of related α,β-unsaturated carbonyl compounds provide relevant insights. For instance, the highly stereoselective α-hydroxyalkylation/β-chlorination of α,β-acetylenic ketones using TiCl₄ has been developed for the synthesis of (E)-β-chloro Baylis–Hillman ketones, demonstrating high stereoselectivity and regioselectivity. bohrium.com

Regioselective addition reactions to alkenes are also relevant, such as the reaction of tellurium tetrachloride with 1-alkenes (like 1-hexene) to yield trichloro-(2-chloroalkyl)-λ⁴-tellanes with high regioselectivity under specific conditions. researchgate.net

The development of stereoselective and regioselective methods is crucial for controlling the outcome of reactions involving α,β-unsaturated ketones and their precursors, enabling the precise synthesis of target molecules and their derivatives.

Data Table: Examples of Stereoselective and Regioselective Synthesis Approaches

| Synthetic Method | Substrate Class | Product Class | Selectivity Type(s) | Key Reagents/Catalyst | Reference |

| Alkyne dimerization/hydration | Terminal arylacetylenes | α,β-Unsaturated Ketones | Regioselective | Hoveyda–Grubbs catalyst | rsc.org |

| Condensation of alkenyl trichloroacetates with aldehydes | Alkenyl trichloroacetates, Aldehydes | α,β-Unsaturated Ketones | Stereoselective | Dibutyltin dimethoxide | organic-chemistry.org |

| Gallium(III) chloride catalyzed condensation | - | (E)-α,β-Unsaturated Ketones | Highly Stereoselective (E) | GaCl₃ | researchgate.netresearchgate.net |

| Knoevenagel condensation of β-ketoacid with aldehyde | β-Ketoacid, Aldehyde | α,β-Unsaturated Ketones | Regioselective | Aqueous KOH | nih.gov |

| Pd(0)-catalyzed hydrostannation and oxidation | Secondary propargylic alcohols | (E)-β-Trialkylstannyl-α,β-unsaturated ketones | Regio- and Stereoselective (E) | Pd(0) catalyst, oxidant | nih.gov |

| CeCl₃ mediated Grignard addition to β-enamino ketones | β-Enamino ketones, Grignard reagents | α,β-Unsaturated Ketones | Highly Stereoselective (trans) | CeCl₃ | rsc.org |

| NaBH₄/Ba(OAc)₂ reduction | α,β-Unsaturated Carbonyls | Allylic Alcohols | Regioselective | NaBH₄, Ba(OAc)₂ | researchgate.net |

| Claisen rearrangement of allyl vinyl ethers | Allyl vinyl ethers | Unsaturated Ketones | Stereoselective (E) | - | scielo.org.bo |

| TiCl₄ mediated α-hydroxyalkylation/β-chlorination | α,β-Acetylenic Ketones, Aldehydes | (E)-β-Chloro Baylis–Hillman ketones | Highly Regio- and Stereoselective (E) | TiCl₄ | bohrium.com |

| Reaction of tellurium tetrachloride with 1-alkenes | 1-Alkenes | Trichloro-(2-chloroalkyl)-λ⁴-tellanes | Highly Regioselective | TeCl₄ | researchgate.net |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15395 |

| Gallium(III) chloride | 24847 |

| Cerium(III) chloride | 25198 |

| Sodium borohydride | 22937 |

| Barium acetate (B1210297) | 11185 |

| Titanium tetrachloride | 24816 |

| Tellurium tetrachloride | 66212 |

Mechanistic Investigations of 1 Hexen 3 One Reactivity

Nucleophilic Addition and Substitution Reactions Involving the Carbonyl Group

As an α,β-unsaturated ketone, 1-hexen-3-one is susceptible to nucleophilic attack at two principal electrophilic sites: the carbonyl carbon (C3) and the β-carbon (C1). This duality leads to two main types of nucleophilic addition: direct (1,2-) addition to the carbonyl group and conjugate (1,4-) addition to the β-carbon.

The regioselectivity of the attack is largely determined by the nature of the nucleophile. "Hard" nucleophiles, which are typically characterized by high charge density and are kinetically controlled (e.g., organolithium reagents, Grignard reagents), tend to favor direct 1,2-addition. youtube.com This reaction proceeds via attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which, upon protonation, yields an allylic alcohol.

Conversely, "soft" nucleophiles, which are generally more polarizable and thermodynamically controlled (e.g., cuprates, enamines, thiols), preferentially undergo 1,4-conjugate addition, also known as the Michael addition. youtube.com In this mechanism, the nucleophile adds to the β-carbon of the alkene, generating a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically at the α-carbon, yields a saturated ketone.

Substitution reactions at the carbonyl group of this compound are less common as they would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. Such transformations typically proceed under acidic conditions where the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating attack by a weak nucleophile. youtube.com

Double Bond Reactivity and Cycloaddition Processes

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This electronic feature governs its reactivity in cycloaddition reactions.

In the context of the Diels-Alder reaction, this compound functions as an effective dienophile. The Diels-Alder is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. The carbonyl group in this compound serves this role, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). chemistrysteps.com

This lowered LUMO energy results in a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), leading to a more favorable orbital interaction and a faster reaction rate. chemistrysteps.com When this compound reacts with a conjugated diene, such as 1,3-butadiene, it forms a substituted cyclohexene (B86901) ring. The stereochemistry of the substituents on both the diene and the dienophile is retained in the product, a characteristic feature of the concerted mechanism of the Diels-Alder reaction. masterorganicchemistry.comyoutube.com

Transition metal catalysts can promote the skeletal rearrangement of unsaturated compounds like this compound, although specific examples involving this exact molecule are not extensively documented. The general class of reactions involves the cycloisomerization of substrates possessing multiple unsaturated bonds, such as enynes or allenenes, to form complex cyclic structures. rsc.orgresearchgate.net These reactions are highly atom-economical.

For enones, these transformations can be catalyzed by metals like rhodium, palladium, platinum, or gold. rsc.org The mechanism often involves the formation of a metallacyclic intermediate. For instance, a catalyst could coordinate to both the alkene and the carbonyl oxygen of this compound, followed by oxidative cyclization to form a metallabicycle. This intermediate can then undergo further rearrangements, such as β-hydride elimination or reductive elimination, to yield a variety of cyclic or polycyclic products. researchgate.net The specific outcome is highly dependent on the choice of metal catalyst, ligands, and reaction conditions. rsc.org

Oxidation and Reduction Pathways

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. masterorganicchemistry.com When this compound reacts with ozone, the double bond is cleaved to form aldehydes and/or ketones. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (trioxolane). youtube.com Subsequent work-up of the ozonide determines the final products. A reductive work-up (e.g., with zinc or dimethyl sulfide) will yield carbonyl compounds. youtube.com

For this compound, ozonolysis cleaves the C1-C2 double bond. This process would be expected to yield propanal (from the C3-C6 portion) and glyoxal (B1671930) (from the C1-C2 portion).

Kinetic studies on similar α,β-unsaturated ketones show that the presence of a carbonyl group in conjugation with the double bond decreases the reaction rate constant with ozone compared to a structurally similar, non-conjugated alkene. nih.gov This is attributed to the electron-withdrawing effect of the carbonyl group, which deactivates the double bond towards electrophilic attack by ozone. For example, the rate constant for the ozonolysis of 4-hexen-3-one (B1236432) was determined to be (5.70 ± 0.60) × 10⁻¹⁷ cm³/(molecule·sec). nih.gov Mechanistic investigations on ethyl vinyl ketone (a close homolog) revealed the formation of various organic acids, such as formic acid and propionic acid, through pathways involving chemically activated Criegee intermediates. rsc.orgresearchgate.net

Table 1: Ozonolysis Rate Constants for Selected Unsaturated Ketones Data from a study conducted at 298 ± 1 K and atmospheric pressure. nih.gov

| Compound | Rate Constant (cm³/(molecule·sec)) |

| 1-Octen-3-one (B146737) | (1.09 ± 0.12) × 10⁻¹⁷ |

| 3-Octen-2-one | (3.48 ± 0.36) × 10⁻¹⁷ |

| 4-Hexen-3-one | (5.70 ± 0.60) × 10⁻¹⁷ |

Reactions with Molecular Oxygen under Basic Conditions

The reaction of α,β-unsaturated ketones with molecular oxygen under basic conditions can lead to various oxidation products, with epoxidation being a common pathway. This transformation is often referred to as the Weitz-Scheffer epoxidation when using a hydroperoxide in the presence of a base. nih.gov While not using molecular oxygen directly, this reaction illustrates the susceptibility of the electron-poor double bond to nucleophilic attack by a peroxide anion. Under basic conditions (e.g., aqueous potassium hydroxide), a hydroperoxide can form a nucleophilic hydroperoxide anion, which then performs a conjugate addition to the α,β-unsaturated system of this compound. This is followed by intramolecular cyclization to form the epoxide ring and displace the hydroxide (B78521) ion. nih.gov

Direct aerobic oxidation (using O₂) of α,β-unsaturated ketones under basic conditions can be more complex, often proceeding through radical mechanisms or requiring a catalyst. nih.gov In some cases, supported metal catalysts have been used to oxidize alkenes like 1-hexene (B165129) with air or O₂, producing α,β-unsaturated ketones such as this compound as one of the products, indicating that the ketone itself possesses a degree of stability under these oxidative conditions. researchgate.net

Radical-Mediated Reaction Pathways and Scavenging Effects

The investigation into the radical-mediated reaction pathways of this compound is an area of specialized chemical research. While direct, extensive studies on the radical reactions and scavenging effects of this compound are not broadly detailed in publicly available literature, insights can be drawn from the reactivity of similar chemical structures, such as other α,β-unsaturated ketones and related alkenes.

Radical reactions are fundamental in various chemical processes, including polymerization, atmospheric chemistry, and biological systems. For a molecule like this compound, with both a carbon-carbon double bond and a ketone functional group, several radical-mediated pathways are conceivable. The double bond is susceptible to radical addition, a common reaction for alkenes. The presence of allylic hydrogens (at the C-4 position) also provides sites for hydrogen abstraction, leading to the formation of a resonance-stabilized radical.

In the context of radical scavenging, this refers to the ability of a compound to neutralize free radicals, thereby terminating radical chain reactions. Molecules with easily abstractable hydrogen atoms or the ability to form stable radical adducts can act as radical scavengers. The potential for this compound to act as a radical scavenger would depend on the stability of the radicals it forms upon interaction with other free radicals.

Research on related compounds, such as alkynols, has shown that radical addition can initiate a cascade of reactions, including hydrogen atom transfer and cyclization. For instance, the addition of a trifluoromethyl radical to an alkynol can lead to the formation of an alkenyl radical, which can then undergo further transformations. While not directly involving this compound, these studies highlight the types of radical-mediated pathways that unsaturated compounds can undergo.

The study of hepatotoxic chemicals indicates that many induce cellular damage through the production of free radicals, leading to lipid peroxidation and other oxidative damage. mdpi.com Antioxidant systems within cells, including enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase, work to counteract this damage by neutralizing reactive oxygen species (ROS). mdpi.com The ability of a compound to scavenge radicals is a key antioxidant property. For example, taxifolin, a component of silymarin, is a potent antioxidant due to its effective radical-scavenging capabilities. mdpi.com

Computational Chemistry Approaches for 1 Hexen 3 One Systems

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are essential for elucidating the complex reaction mechanisms and energetics of 1-hexen-3-one with atmospheric oxidants. Methods like Density Functional Theory (DFT) are employed to map out the potential energy surfaces of these reactions, identifying transition states and intermediate structures.

For instance, the atmospheric degradation of α,β-unsaturated ketones is often initiated by reactions with ozone (O₃) or hydroxyl radicals (OH). Quantum chemical calculations can model these processes. The ozonolysis of unsaturated ketones, for example, proceeds through the formation of a primary ozonide, followed by decomposition into a Criegee intermediate and a carbonyl compound. rsc.org Computational studies on analogous compounds, such as ethyl vinyl ketone (1-penten-3-one), help in proposing detailed reaction pathways that are likely applicable to this compound. These studies suggest the formation of organic acids like formic acid and propionic acid from the reaction of ozone with the vinyl group. rsc.org

Table 1: Illustrative Reaction Pathways for α,β-Unsaturated Ketones Investigated with Quantum Chemistry

| Reactant System | Computational Method | Key Findings |

| Ethyl Vinyl Ketone + O₃ | Not Specified in Snippet | Proposes three different pathways for the formation of formic acid and propionic acid from chemically activated Criegee intermediates. rsc.org |

| Unsaturated Ketones + O₃ | Quantum Chemical Calculations | Elucidated the reaction mechanism, identifying aldehydes as major products which contribute to Secondary Organic Aerosol (SOA) formation. nih.gov |

| Methyl Vinyl Ketone + H₂ | Density Functional Theory | Calculated activation barriers for hydrogenation of C=C vs. C=O bonds on Pt(111) and Ru(0001) surfaces. acs.org |

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational preferences of molecules. For a relatively small and flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the atomic motions over time.

While specific MD simulation studies focused solely on this compound are not prominent in the reviewed literature, the methodology is standard for such analyses. An MD simulation would typically involve:

System Setup : Defining the this compound molecule with an appropriate force field (e.g., AMBER, CHARMM) and solvating it in a box of explicit solvent molecules like water to mimic solution-phase behavior, or simulating it in the gas phase.

Simulation : Solving Newton's equations of motion for the system, allowing the molecule to explore different conformations.

Analysis : Analyzing the resulting trajectory to identify the most stable conformers, the energy barriers between them, and structural properties like bond lengths, bond angles, and dihedral angles over time.

This analysis can reveal the predominant shapes the molecule adopts, which is crucial as the molecular conformation can significantly influence its reactivity and biological activity. For example, the accessibility of the C=C double bond and the carbonyl group, the primary sites for atmospheric reactions, is dependent on the molecule's conformation.

Structure-Reactivity Relationship Prediction and Modeling

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is key to predicting its environmental impact. As an α,β-unsaturated ketone, its reactivity is primarily governed by the conjugated system of the double bond and the carbonyl group.

Studies on a range of α,β-unsaturated carbonyls have shown that substituents can significantly influence their reaction rates with atmospheric oxidants. The carbonyl group generally has a deactivating effect on the olefinic bond due to its electron-withdrawing nature, making it less reactive towards electrophilic attackers like ozone compared to a simple alkene. nih.govrsc.org

Systematic analyses allow for the development of structure-activity relationships (SARs) that can predict reaction rate coefficients. For instance, a linear correlation has been observed between reactivity factors and the number of carbon atoms in the alkyl group of unsaturated esters, which can be used to estimate ozonolysis rate coefficients. rsc.org While this compound is a ketone, similar principles apply. The propyl group attached to the carbonyl carbon will influence the electron density of the C=C bond and thus its reactivity. By comparing the known reactivity of similar ketones, it is possible to model and predict the reactivity of this compound.

Table 2: Reactivity of Various Unsaturated Ketones with Ozone

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Structural Feature |

| 1-Octen-3-one (B146737) | (1.09 ± 0.12) × 10⁻¹⁷ | Vinyl ketone with a pentyl group |

| 3-Octen-2-one | (3.48 ± 0.36) × 10⁻¹⁷ | Internal double bond, methyl ketone |

| 4-Hexen-3-one (B1236432) | (5.70 ± 0.60) × 10⁻¹⁷ | Internal double bond, ethyl ketone |

| 3-Penten-2-one | (31 ± 7) × 10⁻¹⁸ | Internal double bond, methyl ketone |

| 4-Methyl-3-penten-2-one | (8.4 ± 0.8) × 10⁻¹⁸ | Trisubstituted double bond |

This table is interactive and showcases experimental data used for structure-reactivity modeling. Data from nih.govrsc.org.

Kinetic Modeling of Atmospheric Reactions Involving this compound

Kinetic modeling is used to simulate the concentration changes of chemical species over time in the atmosphere. For this compound, this involves creating a chemical mechanism that includes its emission, transport, and, most importantly, its chemical degradation reactions.

The core of such a model is the set of reaction rate coefficients for the reactions of this compound with the primary atmospheric oxidants: OH radicals, NO₃ radicals, and ozone. While direct experimental kinetic data for this compound are scarce, rate coefficients can be estimated using structure-activity relationships (as discussed in 4.3) or from experimental data on similar compounds.

For example, the rate coefficients for the reaction of OH radicals with α,β-unsaturated ketones like 3-methyl-3-penten-2-one (B7765926) ((6.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and 4-methyl-3-penten-2-one ((8.1 ± 1.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) provide a basis for estimating the OH reaction rate for this compound. copernicus.org These kinetic parameters are then incorporated into larger atmospheric chemistry models (e.g., GEOS-Chem) to predict the atmospheric lifetime of this compound and its contribution to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA). nih.gov

The atmospheric lifetime (τ) of this compound with respect to a specific oxidant (X) can be estimated using the equation: τ = 1 / (kₓ * [X]) where kₓ is the reaction rate coefficient and [X] is the average atmospheric concentration of the oxidant.

Table 3: Atmospheric Lifetimes of Structurally Related Unsaturated Ketones with Ozone

| Compound | Rate Constant with O₃ (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime (hours) |

| 1-Octen-3-one | (1.09 ± 0.12) × 10⁻¹⁷ | 36.4 |

| 3-Octen-2-one | (3.48 ± 0.36) × 10⁻¹⁷ | 11.4 |

| 4-Hexen-3-one | (5.70 ± 0.60) × 10⁻¹⁷ | 6.9 |

This interactive table presents data from nih.gov. The lifetime is calculated assuming a typical atmospheric ozone concentration.

Biological and Ecological Roles of 1 Hexen 3 One

Role as a Volatile Organic Compound in Biological Systems

As a volatile compound, 1-Hexen-3-one is released into the environment by various biological systems, where it participates in a range of ecological and sensory interactions.

This compound has been identified as a component of the complex volatile emissions from the creosotebush, Larrea tridentata. It is considered a product of fatty acid oxidation, a process that occurs in plants, often in response to stress or damage. The presence of this compound in the emissions of intact Larrea tridentata branches has been noted, although its appearance can be variable compared to other consistently emitted VOCs. These emissions contribute to the plant's chemical profile, which is integral to its ecological functions, such as deterring herbivores and managing environmental stressors in arid ecosystems.

This compound belongs to a class of compounds known as C6 green leaf volatiles (GLVs), which are rapidly released by plants upon mechanical tissue damage. This class of compounds, which includes related alcohols, aldehydes, and esters, is synthesized through the lipoxygenase/hydroperoxide lyase pathway. While the broader category of GLVs is well-documented for its crucial role in plant defense and communication, the specific functions of this compound as a signaling molecule are less characterized than its more studied counterpart, (Z)-3-hexen-1-ol. (Z)-3-hexen-1-ol is a known airborne signal that can prime defense responses in neighboring plants. nih.govresearchgate.net The formation of this compound is a part of the plant's chemical response to damage, but further research is needed to elucidate its precise role in signaling cascades.

Table 1: Reported Usage Levels of this compound in Food Categories

| Food Category Number | Food Category Description | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| 01.0 | Dairy products | 3.0 | 15.0 |

| 02.0 | Fats and oils | 2.0 | 10.0 |

| 03.0 | Edible ices, including sherbet and sorbet | 3.0 | 15.0 |

| 04.1 | Processed fruit | 2.0 | 10.0 |

| 05.0 | Confectionery | 4.0 | 20.0 |

| 06.0 | Cereals and cereal products | 2.0 | 10.0 |

| 07.0 | Bakery wares | 5.0 | 25.0 |

| 08.0 | Meat and meat products | 1.0 | 5.0 |

| 09.0 | Fish and fish products | 1.0 | 5.0 |

| 12.0 | Salts, spices, soups, sauces, salads | 2.0 | 10.0 |

| 13.0 | Foodstuffs for particular nutritional uses | 3.0 | 15.0 |

| 14.1 | Non-alcoholic beverages | 2.0 | 10.0 |

| 16.0 | Composite foods (e.g., pizza, mincemeat) | 2.0 | 10.0 |

Antimicrobial and Bioactivity Studies

The chemical structure of this compound, specifically its α,β-unsaturated ketone group, suggests potential for biological activity, which has prompted investigation into its effects in various biological systems.

A review of available scientific literature did not yield specific studies investigating or confirming any anti-Helicobacter pylori activity for this compound. Research on natural compounds with activity against H. pylori has identified other classes of molecules, such as anthraquinones from Rumex acetosa and compounds from Usnea undulata, but a direct link to this compound has not been established. nih.govepa.gov

This compound holds potential as a starting point for drug development due to its chemical structure and demonstrated bioactivity of analogous compounds. As an α,β-unsaturated ketone (enone), it is a reactive species capable of interacting with biological molecules. foodb.ca

Research on the simpler analog, methyl vinyl ketone (MVK), has shown that this type of compound can covalently modify and suppress the PI3K-Akt signaling pathway. nih.govnih.gov This pathway is fundamental to many cellular processes, and its inhibition is a target in various therapeutic areas. The study on MVK noted that its analogs could also suppress this signaling pathway, suggesting that this compound could have similar bioactivity due to its shared functional group. nih.gov

Further indicating its relevance in pharmaceutical research, this compound is used as an important intermediate in the synthesis of products for the pharmaceutical and agrochemical fields. thegoodscentscompany.com Additionally, a deuterated version, this compound-d3, has been synthesized. medchemexpress.com The use of deuterium (B1214612) labeling is a common strategy in drug development to study the pharmacokinetic and metabolic profiles of molecules, underscoring the compound's potential relevance in medicinal chemistry. medchemexpress.com

Table 2: Summary of

| Area | Role / Finding | Key Details |

| Plant Ecology | Volatile Emission | Emitted by Larrea tridentata as a fatty acid oxidation product. |

| Plant Defense | Green Leaf Volatile | Belongs to the C6 class of compounds released upon tissue damage. |

| Food Science | Flavor/Aroma | Contributes cooked vegetable and metallic notes to foods and beverages. |

| Bioactivity | Potential Lead Compound | As an enone, it is analogous to compounds that inhibit the PI3K-Akt signaling pathway; used as an intermediate in pharmaceutical synthesis. nih.govnih.govthegoodscentscompany.com |

Biotransformation and Metabolic Pathways

The biotransformation of this compound, an α,β-unsaturated ketone, is expected to proceed through several key metabolic pathways common to xenobiotics of this class. These pathways primarily involve microsomal oxidation, reduction of the carbonyl group, and conjugation with endogenous molecules like glutathione (B108866). The metabolic fate of this compound is crucial in determining its biological activity and potential toxicity.

Microsomal Oxidation Mechanisms

Microsomal oxidation, primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum, is a major phase I metabolic pathway for many xenobiotics. For α,β-unsaturated ketones, this can involve hydroxylation at various positions on the molecule.

In the context of this compound, it is noteworthy that this compound itself is a product of microsomal oxidation. Research has shown that 1-hexen-3-ol, the corresponding secondary alcohol, undergoes oxidation to form this compound. This reaction is catalyzed by rat liver microsomes, with the specific isoform P450 2C11 playing a significant role. This process occurs without epoxidation of the double bond.

While direct studies on the microsomal oxidation of this compound are not extensively detailed in the available literature, it is plausible that it could undergo further oxidative metabolism. By analogy with other α,β-unsaturated ketones, potential oxidative reactions could include hydroxylation of the alkyl chain, which would increase its water solubility and facilitate excretion.

Enzyme-Catalyzed Reactions and Metabolic Fate

The metabolic fate of this compound is determined by a series of enzyme-catalyzed reactions designed to detoxify and eliminate the compound from the body. The primary pathways for α,β-unsaturated carbonyl compounds are reduction of the carbon-carbon double bond or the carbonyl group, and conjugation with glutathione.

Carbonyl Reduction: One significant pathway is the reduction of the ketone group to a secondary alcohol, reversing its formation from 1-hexen-3-ol. This reaction is typically catalyzed by cytosolic enzymes known as carbonyl reductases, which belong to the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. These enzymes utilize NADPH or NADH as cofactors to reduce the carbonyl group, leading to the formation of 1-hexen-3-ol. This metabolite can then be more readily conjugated, for instance, through glucuronidation, and subsequently excreted.

Glutathione Conjugation: Due to its electrophilic nature, the α,β-unsaturated carbonyl structure of this compound makes it a substrate for conjugation with glutathione (GSH). This is a crucial detoxification pathway catalyzed by glutathione S-transferases (GSTs). The reaction involves the nucleophilic attack of the thiol group of glutathione on the β-carbon of the hexenone (B8787527) molecule in a Michael addition reaction. This conjugation results in a more water-soluble and less reactive compound, which can be further metabolized and excreted from the body. This pathway is a key mechanism for neutralizing the reactivity of α,β-unsaturated carbonyls and mitigating their potential for cellular damage.

Genotoxicity Assessment in Research Contexts

The genotoxic potential of this compound has been evaluated as part of a group of 13 α,β-unsaturated aliphatic ketones with terminal double bonds by the European Food Safety Authority (EFSA) in their Flavouring Group Evaluation 205 (FGE.205) and its subsequent revision (FGE.205Rev1). thegoodscentscompany.comeuropa.eu The assessment relied on data from representative substances of the group, namely oct-1-en-3-one and pent-1-en-3-one. thegoodscentscompany.comeuropa.eu

In the initial evaluation (FGE.205), the representative substances showed evidence of weak genotoxicity in bacterial mutagenicity assays (Ames test). thegoodscentscompany.com However, these effects were observed in a narrow concentration range and were accompanied by high cytotoxicity. thegoodscentscompany.com In mammalian cells, the results were mixed, with one negative and one equivocal gene mutation test. thegoodscentscompany.com Due to the positive findings in the bacterial assays, the EFSA panel requested further in vivo studies to clarify the genotoxic potential. thegoodscentscompany.com

The mechanism of genotoxicity for α,β-unsaturated carbonyl compounds is generally attributed to their ability to act as Michael acceptors, allowing them to react with cellular nucleophiles, including DNA. This can lead to the formation of DNA adducts, which, if not repaired, can result in mutations.

Below is a summary of the genotoxicity data for the representative substances from FGE.205.

Table 1: Summary of Genotoxicity Data for Representative α,β-Unsaturated Ketones

| Test System | Substance | Metabolic Activation | Result |

|---|---|---|---|

| In Vitro | |||

| Ames test (bacterial reverse mutation assay) | Oct-1-en-3-one | With and without | Positive (weak) |

| Ames test (bacterial reverse mutation assay) | Pent-1-en-3-one | With and without | Positive (weak) |

| HPRT assay (mammalian gene mutation) | Oct-1-en-3-one | With and without | Negative |

| HPRT assay (mammalian gene mutation) | Pent-1-en-3-one | With and without | Equivocal |

| Micronucleus test (mammalian chromosomal aberration) | Oct-1-en-3-one | With and without | Negative |

| Micronucleus test (mammalian chromosomal aberration) | Pent-1-en-3-one | With and without | Negative |

| In Vivo | |||

| Comet assay (DNA strand breaks) | Pent-1-en-3-one | N/A | Negative |

| Micronucleus test (chromosomal damage) | Pent-1-en-3-one | N/A | Negative |

| Comet assay (DNA strand breaks) | Oct-1-en-3-one | N/A | Negative |

Analytical Chemistry Advancements in 1 Hexen 3 One Detection and Quantification

Gas Chromatography (GC) and Mass Spectrometry (MS) Techniques

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a widely used and powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like 1-Hexen-3-one in complex mixtures. pan.olsztyn.plnih.govmdpi.comcsic.es GC separates compounds based on their vapor pressure and interaction with a stationary phase in a chromatographic column, while MS provides structural information by measuring the mass-to-charge ratio of ionized molecules and their fragments. pan.olsztyn.plnih.gov The combination allows for both the separation of this compound from other matrix components and its definitive identification via its unique mass spectrum. nih.govpan.olsztyn.plnih.gov

GC-MS is frequently employed in volatile compound profiling of various samples. For instance, it has been used to analyze the volatile components in non-heading Chinese cabbage, where 1-penten-3-one was among the detected compounds. spkx.net.cn Similarly, GC-MS has been utilized to characterize volatile compounds in New Zealand Greenshell™ mussels and determine their changes during chilled storage. nih.gov

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GCxIMS)

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GCxIMS) is an advanced technique that combines the separation power of GC with the rapid detection capabilities of Ion Mobility Spectrometry (IMS). HS-GCxIMS involves analyzing the volatile compounds present in the headspace above a sample. mdpi.comacs.org IMS separates ions based on their mobility through a drift tube under an electric field, providing an additional dimension of separation and identification orthogonal to GC. acs.org

HS-GCxIMS has been evaluated for the classification of virgin olive oils, demonstrating its ability to identify and quantify characteristic volatile organic compounds. mdpi.commdpi.com While HS-GC-MS identified a broader range of compounds in this specific study, HS-GCxIMS showed slightly better limits of quantification for some shared analytes, such as hexanal (B45976) and nonanal. mdpi.commdpi.com The technique is noted for its efficient separation ability, sensitive response, and the advantage of requiring minimal sample pretreatment, allowing for direct analysis of solid or liquid samples. acs.org

GC-MS for Volatile Compound Profiling

GC-MS is a standard method for creating volatile compound profiles in diverse matrices. This involves extracting or sampling the volatile components from a sample, separating them using GC, and then detecting and identifying them with MS. pan.olsztyn.plnih.govmdpi.com The resulting chromatogram and mass spectra provide a fingerprint of the volatile composition.

Studies have applied GC-MS for profiling volatile compounds in heated butter, identifying this compound as a potent odorant along with other compounds like methional and (E)-2-nonenal. researchgate.net In the analysis of citrus cultivars, GC-MS coupled with GC-olfactometry was used to identify and quantify volatile compounds, including this compound, contributing to the aroma. nih.gov The technique is also valuable in untargeted metabolomics analysis to reveal the effect of processing methods, such as fixation in tea production, on the volatile compound profile, where this compound was identified as a significant contributor to the aroma. pan.olsztyn.plpan.olsztyn.pl

Spectroscopic Characterization Methods in Research

Spectroscopic methods provide valuable information about the structure and functional groups of this compound, complementing chromatographic techniques for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). mdpi.comd-nb.info NMR provides detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule. mdpi.comd-nb.info

In research involving this compound or related compounds, NMR spectroscopy is used to confirm synthesized structures and elucidate molecular details. For example, ¹H and ¹³C NMR spectroscopy were employed to confirm the binuclear structure of palladium-diimine complexes formed in reactions involving 1-hexene (B165129). mdpi.com While the search results did not provide specific NMR spectral data of this compound itself, the technique's application to similar unsaturated ketones and related synthetic work indicates its relevance for structural confirmation and characterization of this compound. d-nb.inforsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. bibliotekanauki.pljofamericanscience.org Each functional group vibrates at characteristic frequencies, producing a unique infrared spectrum. bibliotekanauki.pl

FTIR spectroscopy is applied in the characterization of organic compounds, including ketones. d-nb.infoontosight.ai While direct FTIR spectral data for this compound were not explicitly found in the search results, FTIR is a standard method for the characterization of cathinone (B1664624) derivatives, which are structurally related to ketones, confirming the presence of characteristic carbonyl stretches. d-nb.infospringermedizin.de This indicates that FTIR would be a suitable technique for confirming the presence of the carbonyl functional group in this compound. FTIR has also been used in the analysis of volatile compounds in food products like tomato, providing information about chemical composition. jofamericanscience.org

Advanced Separation Techniques in Complex Mixture Analysis

Analyzing this compound in complex matrices often requires advanced separation techniques to isolate it from interfering compounds. While GC-MS and HS-GCxIMS are primary methods, other techniques contribute to the broader field of complex mixture analysis.

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced separation technique that offers significantly higher peak capacity compared to conventional one-dimensional GC. redalyc.orgnih.gov This is achieved by coupling two GC columns with different stationary phases in series, providing enhanced separation for complex samples like essential oils. redalyc.orgnih.gov Although specific applications of GC×GC solely for this compound were not detailed, this technique is highly relevant for resolving this compound from coeluting compounds in very complex matrices, improving both identification and quantification accuracy. redalyc.orgnih.gov

Thin Layer Chromatography (TLC) is a simpler, less complex separation technique often used for rapid and preliminary identification of compounds based on their differential migration on a stationary phase. mdpi.comucl.ac.uk While not as powerful for volatile analysis as GC-based methods, TLC can be used in the initial separation steps of complex extracts before further analysis by more advanced techniques. mdpi.comucl.ac.uk

High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique, particularly for less volatile or thermally labile compounds. ucl.ac.uk While GC is generally preferred for highly volatile compounds like this compound, HPLC, sometimes coupled with MS (HPLC-MS), is crucial for the analysis of a broader range of compounds in complex biological or food samples, which might be analyzed alongside volatile components. ucl.ac.uk

The choice of separation technique depends heavily on the complexity of the sample matrix and the required sensitivity and specificity for this compound. While GC-MS remains a cornerstone, techniques like HS-GCxIMS and potentially GC×GC offer enhanced capabilities for challenging analyses.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15395 |

Data Tables

While detailed quantitative data specifically for this compound across different analytical methods was not consistently available in a format suitable for direct table generation from the search snippets, the following table summarizes some general performance characteristics mentioned for HS-GC-MS and HS-GC-IMS in the context of volatile compound analysis in olive oil.

| Technique | Limit of Quantification (LOQ) Range (µg/g) | Notes |

| HS-GC-MS | 0.2 - 2.1 | Used for identifying 12 VOCs in olive oil. mdpi.commdpi.com |

| HS-GC-IMS | 0.08 - 0.82 | Used for identifying 10 VOCs in olive oil. mdpi.commdpi.com |

Note: These values are presented as a range covering various volatile compounds analyzed in the cited study, not exclusively for this compound. They illustrate the typical sensitivity achieved by these methods in complex food matrices.

Applications of Isotope Labeling in Analytical Research

Isotope labeling plays a crucial role in the analytical chemistry of this compound, particularly for accurate detection and quantification in complex matrices. The use of stable isotopes, such as deuterium (B1214612) (²H), allows for the creation of isotopically labeled analogs of this compound, which serve as internal standards in highly precise analytical techniques like Isotope Dilution Mass Spectrometry (IDMS).

Isotope dilution analysis (IDA), often coupled with mass spectrometry (IDMS), is considered a method of high metrological standing for determining the quantity of chemical substances. wikipedia.org The fundamental principle involves adding a known amount of an isotopically enriched form of the analyte (the internal standard) to the sample matrix. wikipedia.org This addition alters the natural isotopic composition of the analyte in the sample. wikipedia.org By measuring the resulting isotopic ratio using mass spectrometry, the original concentration of the unlabeled analyte in the sample can be accurately calculated. wikipedia.org This method is particularly valuable for applications demanding high accuracy and in scenarios where analyte recovery during sample preparation might be low. wikipedia.org

For this compound, deuterated versions, such as this compound-d₃, are available and utilized as stable isotope-labeled standards. medchemexpress.commedchemexpress.commedchemexpress.comeptes.com These labeled compounds are chemically identical to the native this compound but possess a different mass due to the incorporation of deuterium atoms. This mass difference allows for their clear distinction and measurement alongside the unlabeled analyte using mass spectrometry. Stable heavy isotopes of elements like hydrogen and carbon are incorporated into molecules to serve as tracers for quantitation. medchemexpress.commedchemexpress.commedchemexpress.com

The application of isotope labeling, specifically through the use of deuterated internal standards in IDMS, offers significant advantages for the analysis of this compound. It enables accurate quantification by compensating for potential losses of the analyte during sample extraction, clean-up, and chromatographic separation steps, as both the labeled standard and the native analyte behave similarly throughout the analytical process. This internal standardization approach, based on signal ratios rather than absolute signal intensity, enhances the reliability and accuracy of the quantitative results. wikipedia.org

While direct detailed research findings specifically on the IDMS of this compound were not extensively available in the searched literature, the principle and application of using deuterated enones, structurally similar compounds, as internal standards in isotope dilution assays for flavor research have been demonstrated. For example, deuterated 1-octen-3-one (B146737) has been synthesized and characterized for use as an internal standard in the quantification of 1-octen-3-one in food products using IDA. imreblank.ch This provides a strong indication of the applicability and methodology used for analyzing this compound, given their structural similarities as volatile lipid degradation products. imreblank.ch The synthesis of such labeled standards typically involves specific deuteration procedures and characterization using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) to confirm the labeling position and isotopic distribution. imreblank.ch

Applications of 1 Hexen 3 One in Advanced Materials and Organic Synthesis

Role as a Versatile Intermediate in Fine Chemical Synthesis

1-Hexen-3-one serves as an important organic intermediate in the synthesis of fine chemicals, including those for the pharmaceutical, agrochemical, and dyestuff industries. myskinrecipes.comlookchem.comfishersci.ca Its utility stems from the dual reactivity of its α,β-unsaturated ketone framework, which allows it to participate in a variety of chemical transformations to build more complex molecular architectures. myskinrecipes.com Vinyl ketones are recognized as excellent Michael acceptors, dienophiles, and monomers, making them foundational building blocks in organic synthesis. nih.gov

The primary mode of reactivity that makes this compound a versatile intermediate is its susceptibility to conjugate addition, famously known as the Michael addition. nih.govwikipedia.org In this reaction, a wide range of nucleophiles can add to the β-carbon of the double bond, a process driven by the electron-withdrawing nature of the adjacent carbonyl group. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful and widely used method for forming new carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner. wikipedia.org

Table 1: Key Reactions Involving this compound as an Intermediate This table is interactive. Click on the headers to sort.

| Reaction Type | Description | Resulting Structure |

|---|---|---|

| Michael Addition | Nucleophilic addition to the carbon-carbon double bond. A key C-C bond-forming reaction. | Extends the carbon chain, introduces new functional groups. |

| Diels-Alder Reaction | Acts as a dienophile, reacting with a conjugated diene. | Forms a six-membered ring (cyclohexene derivative). |

| Nazarov Cyclization | An acid-catalyzed electrocyclic reaction of a divinyl ketone. | Forms a cyclopentenone ring. |

| Robinson Annulation | A combination of a Michael addition and an intramolecular aldol (B89426) condensation. | Forms a six-membered ring fused to another ring. |

In the pharmaceutical sector, the structural motif of this compound is a valuable precursor for synthesizing more complex molecules that may possess biological activity. thegoodscentscompany.comthegoodscentscompany.com The α,β-unsaturated ketone moiety is a key feature in many pharmacologically active compounds. The ability of vinyl ketones like this compound to act as Michael acceptors is crucial in the synthesis of various drug analogs and bioactive moieties. nih.govfiveable.me

Research has shown that the Michael addition reaction is vital for creating diverse molecular structures, including nitroalkanes and succinimides, which can be important building blocks in drug design and discovery. nih.gov The conjugate addition of nitrogen-centered nucleophiles (aza-Michael reaction) to α,β-unsaturated ketones provides an atom-efficient route to β-aminocarbonyl derivatives, which are valuable precursors for a range of bioactive compounds. researchgate.net This methodology is applied in the synthesis of diverse nitrogen-containing compounds with applications in pharmaceuticals. researchgate.net For instance, the addition of amines or other nitrogen heterocycles to the vinyl group of this compound can lead to the formation of heterocyclic systems that are common scaffolds in many drug molecules.

The application of this compound as an intermediate extends to the agrochemical industry. lookchem.comfishersci.cathegoodscentscompany.com Many pesticides, herbicides, and fungicides contain complex organic structures that can be built from simpler, reactive molecules like this compound. The principles of its reactivity, particularly the Michael addition, are equally applicable in this field for constructing the carbon skeletons of active agrochemical ingredients. For example, the reaction of this compound with specific nucleophiles can be a key step in synthesizing compounds designed to target certain biological pathways in pests or weeds. While specific commercial products derived directly from this compound are not extensively detailed in public literature, the analogous compound methyl vinyl ketone is a known precursor in the synthesis of the commercial fungicide Vinclozolin. wikipedia.org

Polymer Chemistry and Materials Science Applications

The presence of a polymerizable vinyl group makes this compound a monomer of interest in polymer chemistry and materials science. thegoodscentscompany.com As an α,β-unsaturated carbonyl compound, it is prone to polymerization, a characteristic that dominates the industrial use of many similar molecules. nih.gov

This compound can, in principle, undergo polymerization through its vinyl group to create a polymer chain with pendant propyl ketone groups. These ketone groups along the polymer backbone offer sites for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains to form networks. The polymerization of vinyl ketones can be achieved through various mechanisms, including free-radical polymerization and more controlled techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.com RAFT polymerization, in particular, allows for the synthesis of polymers with controlled molecular weights and narrow distributions, which is crucial for creating well-defined materials. mdpi.com While extensive research on the homopolymerization of this compound is not widely published, studies on other vinyl ketones demonstrate the feasibility of creating such novel polymeric structures.

The incorporation of this compound as a comonomer in polymerization reactions with other monomers (like styrene or acrylates) allows for the synthesis of materials with tailored properties. By varying the amount of this compound in the copolymer, the chemical and physical properties of the resulting material can be finely tuned. The polar ketone groups introduced by this compound can increase the polymer's glass transition temperature (Tg), improve its adhesion to substrates, and alter its solubility in different solvents. Furthermore, these ketone functionalities can serve as photo-reactive sites, enabling the development of photo-degradable or photo-crosslinkable materials, which are of interest for applications in photoresists, coatings, and biomedical materials. mdpi.com

Flavor and Fragrance Research and Development

This compound is utilized in the flavor and fragrance industry for its distinct aroma profile. myskinrecipes.com Its scent is often described as green, leafy, and slightly fruity, which can impart fresh notes to various food and cosmetic products. myskinrecipes.com In food science research, related compounds like 1-hexen-3-ol are known for contributing fruity, grassy, and green notes, and are used to study flavor perception and develop new flavor profiles. smolecule.com

The compound is incorporated into formulations to enhance or replicate natural scents in perfumes, cosmetics, and personal care items. myskinrecipes.com In food flavoring, it is used to add fresh, green notes to a variety of edible products. myskinrecipes.com The Good Scents Company provides data on its use in different food categories, highlighting its versatility as a flavoring agent. thegoodscentscompany.com

Table 2: Average Usage Levels of this compound in Food Categories This table is interactive and based on data for flavoring agents. Click on the headers to sort.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

|---|---|---|

| Bakery Wares | 5.0 | 25.0 |

| Confectionery | 4.0 | 20.0 |

| Dairy Products | 3.0 | 15.0 |

| Edible Ices | 3.0 | 15.0 |

| Fats and Oils | 2.0 | 10.0 |

| Processed Fruit | 2.0 | 10.0 |

| Cereals and Cereal Products | 2.0 | 10.0 |

| Salts, Spices, Soups, Sauces | 2.0 | 10.0 |

| Non-alcoholic Beverages | 2.0 | 10.0 |

| Alcoholic Beverages | 4.0 | 20.0 |

| Meat and Meat Products | 1.0 | 5.0 |

| Fish and Fish Products | 1.0 | 5.0 |

Source: Adapted from The Good Scents Company. thegoodscentscompany.com

Contribution to Aroma and Sensory Profiles in Food Science

This compound is a significant volatile compound that contributes to the aroma and sensory profiles of a variety of food products. Its characteristic scent is often described as green, leafy, and slightly fruity, with metallic and cooked vegetable undertones. This complex aroma profile allows it to impart fresh and specific notes to many edible items.

Research in food chemistry utilizes various analytical techniques to identify and quantify volatile compounds like this compound. These methods help in understanding how different processing and storage conditions affect the aroma profile of food. The presence of this compound can be an indicator of certain biochemical reactions, such as lipid oxidation, which can influence the final flavor of a product.

The application of this compound as a flavoring agent is widespread in the food industry. It is used to enhance or impart specific vegetable-like notes in processed foods. The following table details the typical usage levels of this compound in various food categories, as reported by industry sources.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

|---|---|---|

| Dairy products (excluding category 02.0) | 3.0 | 15.0 |

| Fats and oils, and fat emulsions | 2.0 | 10.0 |

| Edible ices, including sherbet and sorbet | 3.0 | 15.0 |

| Processed fruit | 2.0 | 10.0 |

| Confectionery | 4.0 | 20.0 |

| Cereals and cereal products | 2.0 | 10.0 |

| Bakery wares | 5.0 | 25.0 |

| Meat and meat products | 1.0 | 5.0 |

| Fish and fish products | 1.0 | 5.0 |

| Salts, spices, soups, sauces, salads, protein products, etc. | 2.0 | 10.0 |

| Foodstuffs for particular nutritional uses | 3.0 | 15.0 |

| Non-alcoholic beverages | 2.0 | 10.0 |

| Alcoholic beverages | 4.0 | 20.0 |

| Ready-to-eat savouries | 5.0 | 25.0 |

| Composite foods | 2.0 | 10.0 |

Advanced Formulation Studies for Olfactory Enhancement

The unique and potent aroma of this compound makes it a valuable component in the flavor and fragrance industry for olfactory enhancement. Current time information in Stanislaus County, US. It is often incorporated into formulations to create or intensify specific green and fruity notes in a wide range of products. While detailed public research on advanced formulation studies specifically for this compound is limited, the principles of formulation for volatile aroma compounds can be applied to understand its potential.

Potential areas of advanced formulation research for this compound and similar volatile compounds include:

Microencapsulation: This technology involves entrapping the volatile compound within a protective shell. This can protect this compound from degradation due to factors like oxidation, light, and heat, thereby extending its shelf life. The release of the aroma can then be triggered by specific conditions such as moisture, heat, or mechanical stress (e.g., chewing).

Controlled Release Systems: These systems are designed to release the aroma compound over a prolonged period. This is particularly useful in products like chewing gum or air fresheners. For this compound, this would ensure a sustained perception of its fresh, green aroma.

Flavor Synergies: Research into how this compound interacts with other flavor and aroma compounds is essential for creating complex and well-balanced sensory profiles. Understanding these synergistic or masking effects allows for the creation of novel and more appealing flavor formulations.

The following table outlines conceptual strategies for the advanced formulation of volatile aroma compounds like this compound for olfactory enhancement.

| Formulation Strategy | Objective | Potential Application for this compound |

|---|---|---|

| Spray-drying encapsulation | Improve stability and create a powdered form for dry mixes. | Incorporation into dry soup mixes, seasonings, or powdered beverages to provide a fresh, vegetable note upon reconstitution. |

| Complex coacervation | Controlled release triggered by changes in pH or temperature. | Use in baked goods where the aroma is released during baking, or in beverages where the pH change upon consumption triggers aroma release. |

| Inclusion in emulsions | Enhance solubility and stability in aqueous-based products. | Formulation into sauces, dressings, and dairy products to ensure a uniform distribution and sustained release of its green, fruity notes. |

| Pro-fragrance/Pro-flavor development | Chemical modification to a less volatile precursor that releases the active aroma compound under specific conditions. | Development of a pro-flavor of this compound that releases the characteristic aroma upon heating during cooking, providing a "freshly cooked" sensory cue. |

The chemical properties of this compound, including its volatility and reactivity, make it a candidate for these advanced formulation techniques to optimize its contribution to the olfactory experience of various products.

Environmental Dynamics and Atmospheric Chemistry of 1 Hexen 3 One

Atmospheric Oxidation Processes

Once released into the atmosphere, 1-hexen-3-one is subject to degradation through various oxidative processes. These reactions determine its atmospheric lifetime and its potential to contribute to the formation of secondary pollutants like ozone and secondary organic aerosols (SOAs).

Reactions with Hydroxyl Radicals (OH)

The primary daytime degradation pathway for this compound in the troposphere is its reaction with hydroxyl (OH) radicals. While direct kinetic data for this compound is not extensively documented, the reaction rate can be estimated by examining similar compounds. For instance, the structurally related compound 1-hexene (B165129) has a measured gas-phase reaction rate constant with OH radicals of 3.75 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25°C. nih.gov This reaction with 1-hexene corresponds to an atmospheric half-life of approximately 10 hours, assuming a typical atmospheric OH radical concentration. nih.gov